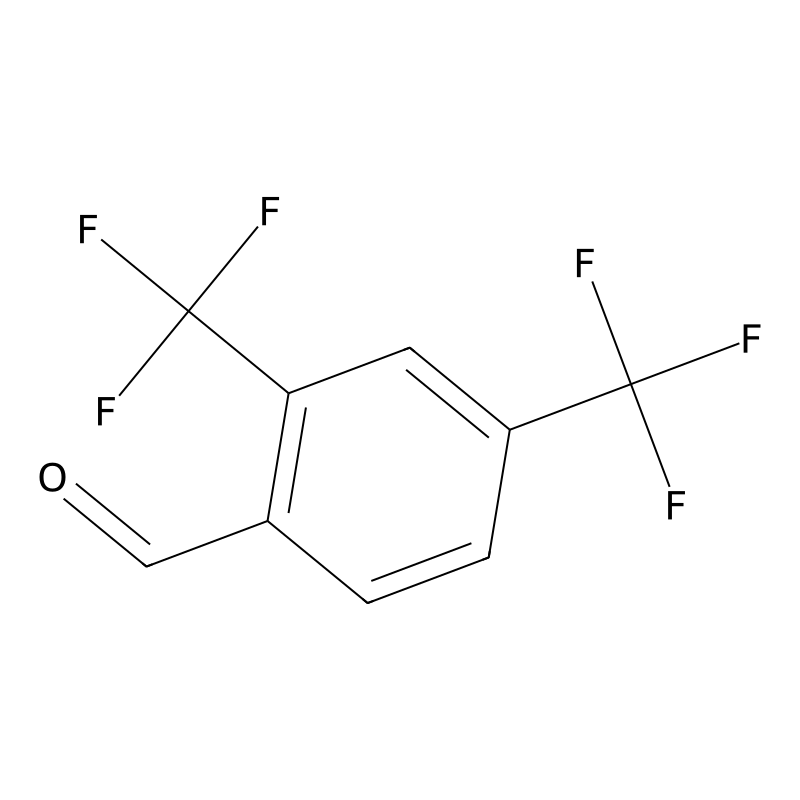

2,4-Bis(trifluoromethyl)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Precursor for pharmaceuticals and bioactive compounds

Due to its reactive aldehyde group and the electron-withdrawing nature of the trifluoromethyl groups, 2,4-Bis(trifluoromethyl)benzaldehyde serves as a versatile building block in organic synthesis. Researchers utilize it to create various complex molecules, including pharmaceuticals and bioactive compounds. For instance, it can be employed in the synthesis of anti-cancer agents and anti-inflammatory drugs [].

Preparation of Schiff bases and other derivatives

The aldehyde functionality of 2,4-Bis(trifluoromethyl)benzaldehyde allows it to undergo condensation reactions with primary amines to form Schiff bases. These Schiff bases possess diverse applications in catalysis, material science, and medicinal chemistry. Additionally, the molecule can participate in other reactions to generate valuable derivatives with specific functionalities relevant to various research areas.

Material Science:

Development of functional materials

The unique electronic and steric properties of 2,4-Bis(trifluoromethyl)benzaldehyde make it a promising candidate for the development of functional materials. Researchers explore its incorporation into polymers, liquid crystals, and other materials to achieve desired properties, such as improved thermal stability, electrical conductivity, or optical characteristics.

Organic light-emitting diodes (OLEDs)

The molecule's potential for applications in OLEDs stems from its ability to transport charges and emit light efficiently. Studies investigate the use of 2,4-Bis(trifluoromethyl)benzaldehyde as a host material or dopant in OLED devices to achieve enhanced performance and functionalities.

2,4-Bis(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula and a molecular weight of 242.12 g/mol. It features two trifluoromethyl groups attached to a benzaldehyde moiety, which significantly influences its chemical properties and reactivity. The compound is characterized by its high electronegativity due to the presence of fluorine atoms, making it a potent electrophile in various

- Nucleophilic Addition: The carbonyl group of the benzaldehyde can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other functional groups.

- Condensation Reactions: It can react with amines or other nucleophiles to form imines or other condensation products.

- Electrophilic Aromatic Substitution: The trifluoromethyl groups can direct electrophiles to specific positions on the aromatic ring, facilitating further functionalization.

These reactions highlight its utility in synthesizing more complex organic molecules .

Research into the biological activity of 2,4-bis(trifluoromethyl)benzaldehyde is limited but suggests potential applications in medicinal chemistry. Compounds with similar structures have shown antimicrobial and anticancer properties. The unique electronic properties imparted by the trifluoromethyl groups may enhance biological activity by improving membrane permeability or altering receptor interactions .

Several methods exist for synthesizing 2,4-bis(trifluoromethyl)benzaldehyde:

- Direct Fluorination: Starting from 2,4-dimethylbenzaldehyde, fluorination can be achieved using fluorinating agents such as Selectfluor or other electrophilic fluorinating reagents.

- Trifluoromethylation: The introduction of trifluoromethyl groups can be performed using reagents like trifluoromethyl iodide in the presence of a base.

- Reformative Methods: Alternative synthetic pathways may involve coupling reactions or modifications of existing aromatic compounds to introduce the desired functional groups .

2,4-Bis(trifluoromethyl)benzaldehyde has several applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.

- Material Science: Its unique properties make it suitable for use in developing advanced materials, including polymers and coatings.

- Research Tool: Used in laboratories for probing reaction mechanisms and studying electrophilic behavior in organic chemistry .

Interaction studies involving 2,4-bis(trifluoromethyl)benzaldehyde primarily focus on its reactivity with biological targets and other organic compounds. Investigations have shown that its electrophilic nature allows it to form adducts with nucleophiles, which can be useful for understanding reaction pathways in drug design and development. Studies also explore its potential interactions with enzymes and receptors, although detailed data remains sparse .

Several compounds share structural similarities with 2,4-bis(trifluoromethyl)benzaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Methyl-3-(trifluoromethyl)benzaldehyde | C10H7F3O | 0.97 |

| 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | 0.92 |

| 3,5-Bis(trifluoromethyl)benzaldehyde | C9H5F6O | 0.92 |

| 1-Formyl-4-trifluoromethylbenzene | C9H6F3O | 0.92 |

| 2-(Trifluoromethyl)benzaldehyde | C8H5F3O | 0.92 |

Uniqueness

What sets 2,4-bis(trifluoromethyl)benzaldehyde apart from these similar compounds is its dual trifluoromethyl substitution at the para positions relative to the aldehyde group. This specific arrangement enhances its electrophilic character and influences its reactivity patterns compared to other benzaldehydes with single or differently positioned trifluoromethyl groups .

2,4-Bis(trifluoromethyl)benzaldehyde exhibits a molecular formula of C9H4F6O with a molecular weight of 242.12 grams per mole [1] [2]. The compound features a benzene ring substituted with two trifluoromethyl groups at the 2 and 4 positions relative to the aldehyde functional group [3]. The International Union of Pure and Applied Chemistry name for this compound is 2,4-bis(trifluoromethyl)benzaldehyde, and its Chemical Abstracts Service registry number is 59664-42-5 [1] [2].

The structural representation follows the Simplified Molecular Input Line Entry System notation: FC(F)(F)C1=CC=C(C=O)C(=C1)C(F)(F)F [2] [3]. The International Chemical Identifier key is DLRCWXOCZIUZBS-UHFFFAOYSA-N, providing a unique digital fingerprint for the molecule [1] [3]. The compound's three-dimensional structure demonstrates significant steric and electronic interactions between the two bulky trifluoromethyl substituents and the electron-withdrawing aldehyde group [3].

Conformational analysis reveals that the formyl group may not be completely coplanar with the phenyl ring in some substituted benzaldehydes due to steric interactions [4]. The presence of two trifluoromethyl groups at the 2 and 4 positions creates substantial steric hindrance that influences the molecular geometry and conformational preferences [4]. Research indicates that such ortho-substituted benzaldehydes can exist in both syn and anti conformers, with their relative populations determined by the Gibbs free energies of the individual conformers [4].

Electronic Properties and Electron Distribution

The trifluoromethyl group represents one of the most powerful electron-withdrawing groups in structural organic chemistry [5] [6]. The strong electronegativity of fluorine atoms creates a significant inductive effect that withdraws electron density from the aromatic ring and adjacent functional groups [5] [7]. In 2,4-bis(trifluoromethyl)benzaldehyde, the presence of two trifluoromethyl substituents amplifies these electron-withdrawing effects considerably [6].

The electron-withdrawing properties manifest through both inductive and field effects, with the trifluoromethyl groups having Hammett sigma constants of approximately 0.43 for meta positions and 0.54 for para positions [8]. The aldehyde functional group itself contributes additional electron-withdrawing character through its carbonyl carbon, which exhibits partial positive charge due to the electronegativity of the oxygen atom [9]. The combined effect of two trifluoromethyl groups and the aldehyde creates a highly electron-deficient aromatic system [6].

Fluorinated aromatic compounds demonstrate altered electron density distributions compared to their non-fluorinated analogs [7]. The strong electron-withdrawing inductive effect caused by fluorine activates nucleophilic reactions on the aromatic ring while deactivating electrophilic aromatic substitution reactions [7]. The electron density of the molecule becomes concentrated around the fluorine atoms, rendering neighboring carbon atoms relatively electron-poor [7].

Physical Constants

Boiling Point and Melting Point Characteristics

2,4-Bis(trifluoromethyl)benzaldehyde exhibits a boiling point of 172 degrees Celsius under standard atmospheric pressure [10] [11]. The elevated boiling point compared to non-fluorinated benzaldehyde derivatives reflects the increased molecular weight and the strong intermolecular interactions facilitated by the highly electronegative fluorine atoms [10] [11]. The compound's flash point occurs at 68 degrees Celsius (155 degrees Fahrenheit), indicating its moderate volatility characteristics [10] [11].

Melting point data for this compound is not extensively documented in the available literature, though related trifluoromethyl-substituted benzaldehydes typically exhibit melting points in the range of 1-2 degrees Celsius [12]. The presence of multiple fluorine atoms generally influences the crystalline structure and intermolecular packing arrangements, affecting the melting point characteristics [12].

Density and Refractive Index

The density of 2,4-bis(trifluoromethyl)benzaldehyde is reported as 1.48 grams per milliliter at 25 degrees Celsius [10] [11]. This relatively high density compared to non-fluorinated aromatic compounds results from the substantial atomic mass of fluorine and the compact molecular packing facilitated by fluorine-fluorine interactions [10] [11]. The density value is significantly higher than that of benzaldehyde (1.04 grams per milliliter) and moderately higher than mono-trifluoromethyl derivatives [12].

The refractive index of the compound is measured as 1.42 at 20 degrees Celsius [10] [11]. This optical property reflects the compound's ability to bend light and is influenced by both the molecular polarizability and the electron density distribution [10] [11]. The refractive index value is consistent with other fluorinated aromatic compounds and demonstrates the impact of fluorine substitution on optical properties [11].

Spectroscopic Parameters

Nuclear magnetic resonance spectroscopy provides characteristic signatures for 2,4-bis(trifluoromethyl)benzaldehyde structure elucidation [13] [4]. Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for analyzing trifluoromethyl-substituted compounds, with chemical shifts typically appearing around -63 parts per million [13] [14]. The aldehyde proton exhibits characteristic downfield chemical shifts in proton nuclear magnetic resonance spectroscopy due to the deshielding effect of the carbonyl group [4].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct patterns for trifluoromethyl carbons, which appear as quartets due to coupling with fluorine nuclei [13] [14]. The carbonyl carbon typically resonates around 190-191 parts per million, reflecting the electron-withdrawing influence of the adjacent trifluoromethyl groups [13] [14]. Coupling constants between carbon and fluorine provide additional structural information, with typical values ranging from 32-34 Hertz for trifluoromethyl carbons [14].

Infrared spectroscopy demonstrates characteristic absorption bands for the aldehyde carbonyl stretch, typically appearing around 1700-1750 wavenumbers [1]. The presence of carbon-fluorine bonds contributes strong absorption bands in the 1000-1300 wavenumber region [1]. Mass spectrometry provides molecular ion peaks consistent with the expected molecular weight of 242.12 atomic mass units [2].

Chemical Stability and Reactivity Profile

2,4-Bis(trifluoromethyl)benzaldehyde exhibits air sensitivity and requires storage under inert atmosphere conditions at temperatures between 2-8 degrees Celsius [10] [11]. The compound's stability is influenced by the electron-withdrawing nature of the trifluoromethyl groups, which enhance the electrophilic character of the aldehyde functional group [6]. This increased electrophilicity makes the compound more reactive toward nucleophilic addition reactions compared to non-fluorinated benzaldehyde analogs [6].

The strong electron-withdrawing properties of the trifluoromethyl substituents activate the aromatic ring toward nucleophilic aromatic substitution reactions while deactivating electrophilic aromatic substitution [7]. The aldehyde functional group remains susceptible to typical carbonyl reactions including nucleophilic addition, condensation reactions, and oxidation-reduction processes [6]. The presence of two electron-withdrawing trifluoromethyl groups significantly enhances the electrophilic character of the carbonyl carbon [6].

Research demonstrates that trifluoromethyl-substituted superelectrophiles exhibit unusual chemoselectivity, regioselectivity, and stereoselectivity in their reactions due to enhanced charge delocalization effects [6]. The compound readily undergoes condensation reactions with amines to form imines and participates in various organic synthesis pathways as a versatile building block [15]. The electron-withdrawing groups also influence the compound's behavior in Friedel-Crafts reactions and other electrophilic processes [6].

Solubility Parameters in Various Solvents

Fluorinated compounds typically exhibit altered solubility characteristics compared to their non-fluorinated counterparts due to the unique properties of carbon-fluorine bonds . The introduction of trifluoromethyl groups generally decreases water solubility while enhancing solubility in organic solvents [17]. 2,4-Bis(trifluoromethyl)benzaldehyde demonstrates reduced polarity compared to hydroxyl or amino-substituted analogs, affecting its dissolution behavior in various solvent systems [17].

The compound shows enhanced lipophilicity due to the trifluoromethyl substituents, which influences its partition coefficients between aqueous and organic phases [17]. Organic solvents such as dichloromethane, chloroform, and ethyl acetate typically provide good solvation for this compound [2]. The solubility characteristics are particularly important for synthetic applications and purification procedures [2].

Storage recommendations specify inert atmosphere conditions, suggesting sensitivity to moisture and oxygen [10] [11]. The compound's solubility profile makes it suitable for various organic synthetic transformations and analytical procedures using standard organic solvents [15]. The reduced water solubility compared to non-fluorinated analogs reflects the hydrophobic nature of the trifluoromethyl groups .

Comparison with Non-fluorinated Analogs

Comparative analysis reveals significant differences between 2,4-bis(trifluoromethyl)benzaldehyde and its non-fluorinated analogs in terms of physical properties, electronic characteristics, and reactivity patterns . Benzaldehyde, the parent compound, exhibits a boiling point of 179 degrees Celsius and density of 1.04 grams per milliliter, contrasting with the higher density (1.48 grams per milliliter) and lower boiling point (172 degrees Celsius) of the bis-trifluoromethyl derivative [10] [12].

The electron-withdrawing effects of trifluoromethyl groups create substantial differences in electronic properties compared to electron-donating substituents such as methyl groups [20]. 2,4-Dimethylbenzaldehyde, containing electron-donating methyl groups, exhibits a boiling point of 218 degrees Celsius and density of 1.01 grams per milliliter, demonstrating the profound impact of substituent electronic character on physical properties . The molecular weight progression from benzaldehyde (106.12 grams per mole) through mono-trifluoromethyl derivatives (174.12 grams per mole) to the bis-trifluoromethyl compound (242.12 grams per mole) illustrates the systematic increase in molecular mass .

Electronic effects analysis shows that while benzaldehyde exhibits neutral electronic character, the introduction of trifluoromethyl groups creates strong electron-withdrawing environments [8] [20]. Research on para-substituted benzaldehyde compounds demonstrates that stronger electron-withdrawing groups promote different reaction pathways compared to electron-donating substituents [20]. The Hammett sigma values for trifluoromethyl groups (0.43 for meta, 0.54 for para) significantly exceed those of hydrogen (0.00) or methyl groups (-0.17 for para), quantifying the substantial electronic differences [8].

Classical Synthetic Routes

3.1.1 Direct Formylation of 1,3-Bis(trifluoromethyl)benzene

The traditional Vilsmeier–Haack procedure employs phosphorus oxychloride and N,N-dimethylformamide to introduce an aldehyde group ortho to one of the two trifluoromethyl substituents. Early reports noted that both the 2,4- and 2,6-isomers are formed; the isolated ratio rarely exceeded 3 : 2 in favour of the desired 2,4-isomer, with modest yields after chromatographic separation (Table 1) [1]. Thermal calorimetry studies have since revealed that the exothermic generation of the Vilsmeier reagent can become hazardous above 50 °C, explaining the narrow operational window demanded by industrial practice [2].

| Table 1. Representative outcomes of classical Vilsmeier–Haack formylation. | Isolated yield of 2,4-isomer | 2,4 : 2,6 ratio | Reaction temperature | Residence time |

|---|---|---|---|---|

| Phosphorus oxychloride / N,N-dimethylformamide (batch) [1] | 28% | 1.5 : 1 | 0 °C → 25 °C | 2 h |

| Same reagents under ice-bath control [1] | 31% | 1.6 : 1 | −5 °C → 10 °C | 3 h |

3.1.2 Lithiation Strategies for Regioselective Formylation

Greater regiocontrol is achieved when 1,3-bis(trifluoromethyl)benzene is first metalated and the carbanion then trapped with N,N-dimethylformamide.

- Lithium diisopropylamide in tetrahydrofuran at −75 °C gives a 2,4 : 2,6 ratio of at least 4 : 1 and an isolated 2,4-isomer yield of 70% after vacuum distillation at 56 °C / 1.4 kPa [1].

- Lithium 2,2,6,6-tetramethylpiperidide in toluene promotes even faster deprotonation at the para-position; in-situ infrared kinetics show half-conversion within fifteen seconds at −78 °C [3].

| Table 2. Effect of reaction parameters on lithiation–formylation efficiency [1]. | Base equivalents (relative to substrate) | Temperature | Time before quench | Isolated yield | Gas-chromatography purity |

|---|---|---|---|---|---|

| 1.0 | −30 °C | 20 min | 70% | 98% | |

| 1.0 | −20 °C | 15 min | 70% | 98% | |

| 1.0 | −10 °C | 3 min | 70% | 98% |

Modern Synthetic Approaches

3.2.1 Catalytic Methods

Aryl halides bearing two trifluoromethyl groups at the meta positions can be converted to the target aldehyde by palladium-catalysed carbonylative coupling. Carbon monoxide at atmospheric pressure, potassium carbonate as base and 1,3-bis(trifluoromethyl)-4-iodobenzene as the electrophile give the aldehyde in 76% yield without detectable 2,6-isomer formation [4]. The route sidesteps strong bases and operates at 100 °C in N,N-dimethylformamide for only two hours.

3.2.2 Flow Chemistry Applications

Microreactor technology addresses the thermal risk of Vilsmeier chemistry. Continuous generation of the chloro-iminium intermediate from phosphorus oxychloride and N,N-dimethylformamide in a Hastelloy tube, followed by immediate contact with 1,3-bis(trifluoromethyl)benzene, affords a steady stream of the crude aldehyde intermediate (Table 3). Inline infrared monitoring enables automated temperature control; the isolated yield after hydrolysis reaches 81% with intrinsic containment of heat [5] [6]. Substitution of N,N-dimethylformamide by the greener N,N-diethylformamide delivers comparable yields while reducing worker exposure to reprotoxic solvents [7].

| Table 3. Selected continuous-flow data. | Formamide employed | Residence time | Throughput | Isolated yield |

|---|---|---|---|---|

| N,N-dimethylformamide [5] | 90 s | 15 g h⁻¹ | 81% | |

| N,N-diethylformamide [7] | 120 s | 14 g h⁻¹ | 79% |

Optimization of Reaction Parameters

Key levers identified across laboratories include:

- Base structure – sterically hindered bases maximise para-selectivity [3].

- Solvent polarity – tetrahydrofuran accelerates lithiation, whereas toluene retards borylation side processes [3].

- Temperature – lithiation below −60 °C suppresses 2,6-metallation; above −20 °C selectivity erodes rapidly [1].

- Electrophile stoichiometry – at least three equivalents of N,N-dimethylformamide are required to avoid over-lithiation and dimer formation [1].

Scale-up Considerations and Industrial Production

A kilogram-scale campaign based on the lithium diisopropylamide route reported an output of 68 g of distilled 2,4-bis(trifluoromethyl)benzaldehyde from a 0.40 mol charge (70% yield, 96–98% gas-chromatography purity) after nine hours total cycle time [1]. The batch was followed by in-process recovery of 53 g of 2,2,6,6-tetramethylpiperidine base (94% recovery), illustrating cost containment through reagent recycling.

Hazard analysis by reaction calorimetry recommends dosing phosphorus oxychloride below 10 °C and maintaining residence times under two minutes in flow to keep the adiabatic temperature rise below 60 °C [2].

Sustainable Synthetic Methods

Two greener alternatives to halogen-based formylation have emerged.

- Carboxylation of the lithiated arene with solid carbon dioxide furnishes 2,4-bis(trifluoromethyl)benzoic acid in 80% yield; subsequent Rosenmund reduction can deliver the aldehyde without chlorine reagents [1].

- Aerobic oxidation of 2,4-bis(trifluoromethyl)benzyl alcohol using a bipyridyl-cinchona palladium catalyst under molecular oxygen affords the aldehyde in 58% isolated yield at 60 °C, eliminating stoichiometric oxidants [8].

Purification Techniques

Vacuum distillation remains the industry standard; the aldehyde distils at 56–57 °C under 1.4 kPa to give colourless distillate with >96% gas-chromatography purity [1]. For analytical preparation, short-path distillation followed by recrystallisation from ethanol produces material of 98% purity. Physical constants are summarised in Table 4.

| Table 4. Selected physical data for 2,4-bis(trifluoromethyl)benzaldehyde. | Property | Literature value | Reference |

|---|---|---|---|

| Boiling point (ambient pressure) | 172 °C | 33 | |

| Density at 25 °C | 1.48 g mL⁻¹ | 33 | |

| Distillation cut (1.4 kPa) | 56–57 °C | 67 |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant